Phenol, 4-cycloheptyl-

Description

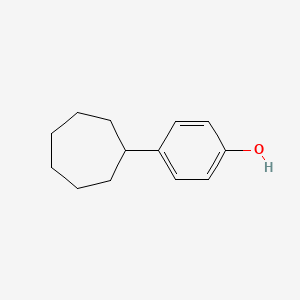

Structure

3D Structure

Properties

IUPAC Name |

4-cycloheptylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11,14H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIVAMNNBGCFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329240 | |

| Record name | Phenol, 4-cycloheptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75120-08-0 | |

| Record name | Phenol, 4-cycloheptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenol, 4 Cycloheptyl

Strategies for ortho-, meta-, and para-Substitution Control

The inherent electronic properties of the phenol (B47542) ring dictate the positions at which substituents will be introduced. The lone pairs of electrons on the oxygen atom of the hydroxyl group are delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. quora.com This makes these positions more susceptible to attack by electrophiles. Therefore, achieving selectivity for the para-position is a significant challenge in the synthesis of 4-cycloheptylphenol.

Several strategies have been developed to achieve regioselective functionalization of phenols at the 4-position. One of the most effective approaches is the use of shape-selective solid acid catalysts, such as zeolites. The porous structure of these catalysts can sterically hinder the formation of the bulkier ortho-substituted product, thereby favoring the formation of the more linear para-isomer. Large-pore zeolites, including H-Y, H-mordenite, and H-beta, have demonstrated efficiency in the para-selective alkylation of phenol with cycloalkanols. proquest.comresearchgate.net

The reaction temperature also plays a crucial role in controlling the regioselectivity. Higher temperatures generally favor the formation of the thermodynamically more stable para-isomer over the ortho-isomer. proquest.comresearchgate.net This is attributed to the fact that at lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho-product, while at higher temperatures, thermodynamic control prevails, leading to the more stable para-product. researchgate.net

Another approach involves the use of specific solvents that can influence the regioselectivity. For instance, hexafluoroisopropanol (HFIP) has been shown to promote para-selective alkylation of phenols with tertiary alkyl bromides. It is proposed that HFIP acts as a weak Lewis acid to activate the alkyl halide and coordinates with the phenol through hydrogen bonding. This coordination increases the steric hindrance around the ortho positions, thereby directing the incoming electrophile to the para position. rsc.org

The choice of the alkylating agent and its corresponding catalyst can also dictate the position of substitution. For example, the reaction of phenol with cycloalkene can be catalyzed by various solid acids, and the selectivity towards the para-product can be tuned by modifying the catalyst properties. ias.ac.in

Table 1: Effect of Zeolite Catalyst on Phenol Cyclohexylation

| Catalyst | Phenol Conversion (%) | Selectivity for 4-Cyclohexylphenol (B75765) (%) | Reference |

|---|---|---|---|

| H-Y | ~85 | High at 200°C | proquest.com |

| H-Mordenite | ~85 | High at 200°C | proquest.com |

| H-Beta | ~72 | High at 200°C | proquest.com |

To enhance the yield of the para-substituted product, it is essential to overcome the competing ortho-alkylation. As mentioned, increasing the reaction temperature is a common strategy to favor the thermodynamically more stable para-isomer. proquest.comresearchgate.net

Steric hindrance is another key factor that can be exploited. By using a bulky alkylating agent, the approach to the sterically hindered ortho positions is disfavored, leading to a higher proportion of the para-product. chemistrysteps.com While a cycloheptyl group is moderately bulky, this effect can be enhanced by the choice of catalyst. Shape-selective catalysts like zeolites provide a constrained environment where the transition state leading to the ortho-product is energetically less favorable than that leading to the para-product. proquest.comresearchgate.net

Furthermore, the molar ratio of the reactants can influence the product distribution. An excess of phenol can sometimes favor the formation of the mono-substituted para-product by reducing the likelihood of di- and poly-alkylation, which can occur at both ortho and para positions. researchgate.net

Alkylation Approaches to Phenol, 4-cycloheptyl-

The most direct method for the synthesis of Phenol, 4-cycloheptyl- is through the alkylation of phenol with a suitable cycloheptylating agent.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. wikipedia.org In the context of synthesizing 4-cycloheptylphenol, this reaction would typically involve reacting phenol with a cycloheptylating agent such as cycloheptene (B1346976), cycloheptanol, or a cycloheptyl halide in the presence of a catalyst. jk-sci.com

Traditional Friedel-Crafts catalysts are Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). jk-sci.comijpcbs.com However, the reaction of phenols with these catalysts can be problematic, as the Lewis acid can coordinate with the lone pair of electrons on the phenolic oxygen, deactivating the ring towards electrophilic substitution and leading to poor yields. stackexchange.comquora.com

To circumvent this issue, milder catalysts and alternative procedures have been developed. The use of solid acid catalysts, such as zeolites and acid-treated clays, is a prominent variant. proquest.comresearchgate.netunive.it These catalysts offer advantages in terms of handling, separation, and recyclability, and can also provide shape selectivity towards the desired para-isomer. proquest.com The reaction with cycloalkenes or cycloalkanols over solid acids proceeds via the formation of a cycloalkyl carbocation, which then acts as the electrophile. pnnl.gov

Table 2: Influence of Reaction Temperature on ortho/para Ratio in Phenol Cyclohexylation

| Temperature (°C) | ortho/para Product Ratio | Observation | Reference |

|---|---|---|---|

| 140 | Higher | Ortho-product is favored | researchgate.net |

| 220 | Lower | Para-product is favored | researchgate.net |

While the hydroxyl group of phenol naturally directs substitution to the ortho and para positions, methods that can exclusively direct an incoming group to the para position are highly sought after. True para-directing groups that can be attached to the phenol, guide the alkylation, and then be removed are not common for this type of transformation.

However, as mentioned in section 2.1.1, the use of hexafluoroisopropanol (HFIP) as a solvent and promoter can be considered a form of directed alkylation. By forming a bulky hydrogen-bonded complex with the phenolic hydroxyl group, it sterically shields the ortho positions, thereby directing the alkylation to the para position. rsc.org This approach does not involve a traditional directing group that is covalently bonded to the substrate, but rather utilizes solvent effects to achieve the desired regioselectivity.

Green Chemistry Principles in Phenol, 4-cycloheptyl- Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uobasrah.edu.iq The synthesis of Phenol, 4-cycloheptyl- can be made more environmentally benign by incorporating these principles.

A key aspect of greening the synthesis of 4-cycloheptylphenol is the replacement of traditional homogeneous acid catalysts like AlCl₃ and H₂SO₄ with solid acid catalysts. unive.it Zeolites, acid-treated clays, and ion-exchange resins are excellent examples of heterogeneous catalysts that are non-corrosive, reusable, and easy to separate from the reaction mixture, which minimizes waste generation. proquest.comconfex.com

Conducting the alkylation reaction in the absence of a solvent or in environmentally benign solvents is another important green chemistry principle. The liquid-phase alkylation of phenol with cyclohexanol (B46403) has been successfully carried out without a solvent, which reduces the environmental impact associated with solvent use and disposal. proquest.com When a solvent is necessary, green solvents such as bio-derived solvents could be considered. researchgate.net

Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product. primescholars.com Addition reactions, such as the alkylation of phenol with cycloheptene, are inherently more atom-economical than substitution reactions that generate byproducts. The ideal reaction would be:

C₆H₅OH + C₇H₁₂ → HOC₆H₄C₇H₁₃

This reaction, in principle, has 100% atom economy as all the atoms of the reactants are incorporated into the final product. Maximizing the selectivity for this reaction over side reactions is a key goal for a green synthesis.

Finally, improving energy efficiency is another pillar of green chemistry. google.com The use of highly active catalysts can allow the reaction to be carried out at lower temperatures, thus saving energy. Furthermore, designing processes that minimize separation and purification steps can also lead to significant energy savings.

Solvent-Free and Environmentally Benign Reaction Systems

The alkylation of phenols, a classic example of electrophilic aromatic substitution, has traditionally relied on homogeneous acid catalysts such as sulfuric or polyphosphoric acid. However, these methods generate corrosive and difficult-to-treat waste. Modern approaches prioritize heterogeneous solid acid catalysts, which are easily recoverable, reusable, and less corrosive, fitting the principles of green chemistry. These reactions can often be conducted under solvent-free conditions, further enhancing their environmental profile.

The primary environmentally benign route to 4-cycloalkylphenols is the direct alkylation of phenol with a corresponding cycloalkene or cycloalkanol. While specific data for cycloheptyl derivatives is limited, extensive research on the analogous synthesis of 4-cyclohexylphenol provides a strong model for the reaction. Solid acid catalysts such as zeolites, amorphous silica-alumina (ASA), and solid phosphoric acid (SPA) have proven effective. confex.comacs.org

Large-pore zeolites, in particular, have been shown to be efficient catalysts for the alkylation of phenol with cyclohexanol, leading to the selective formation of the para-substituted product at elevated temperatures. confex.com The reaction mechanism involves the acid-catalyzed dehydration of the cycloalkanol to a cycloalkene, which then protonates to form a carbocation. This electrophile subsequently attacks the electron-rich phenol ring. Studies using in-situ solid-state NMR on zeolite H-BEA have demonstrated that phenol alkylation with cyclohexanol only commences after a significant portion of the alcohol has been dehydrated to cyclohexene. pnnl.gov The direct use of the cycloalkene is often more efficient.

Key findings from studies on the analogous cyclohexylation reaction, which are applicable to the synthesis of 4-cycloheptylphenol, are summarized below.

| Catalyst | Reaction Temperature (°C) | Phenol Conversion (%) | Selectivity for para-isomer | Reference |

|---|---|---|---|---|

| H-Y Zeolite | 200 | ~85 | Favored at higher temperatures | confex.com |

| H-Mordenite | 200 | ~85 | High | confex.com |

| H-Beta Zeolite | 200 | ~72 | High | confex.com |

| Amorphous Silica-Alumina (ASA) | 200 | Active | Selectivity related to surface orientation | acs.orgacs.org |

Another sustainable approach is the one-pot hydroalkylation of phenol. researchgate.netcsic.es This method uses phenol as the sole organic reactant, where a portion is hydrogenated to form the alkylating agent (cycloalkene/cycloalkanol) in situ, which then alkylates the remaining phenol. This process is typically carried out over a bifunctional catalyst possessing both metal sites for hydrogenation and acid sites for alkylation. csic.esrsc.org

Microwave-Assisted and Ultrasound-Promoted Synthesis

To accelerate reaction rates and improve energy efficiency, alternative energy sources like microwave irradiation and ultrasound have been applied to organic synthesis.

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, milder reaction conditions, and improved yields compared to conventional heating methods. ajgreenchem.comrsc.org These advantages stem from the efficient and rapid heating of polar molecules and solvents through dielectric loss. rsc.org For Friedel-Crafts alkylation, microwave assistance can facilitate solvent-free reactions, further contributing to the process's green credentials. magtech.com.cnasianpubs.org While a specific protocol for the microwave-assisted synthesis of Phenol, 4-cycloheptyl- is not prominently reported, the methodology has been successfully applied to the synthesis of various other alkylated phenols. For instance, the synthesis of 6,6′-(aryl(alkyl)methylene)bis(2,4-dialkylphenol) derivatives has been efficiently catalyzed by sulfonated reduced graphene oxide in water under microwave irradiation, showcasing a green and effective approach. rsc.org

Ultrasound-Promoted Synthesis (Sonochemistry): Sonochemistry utilizes the energy from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. rsc.org This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. researchgate.net Ultrasound has been effectively used to promote various alkylation reactions. The application of ultrasonic irradiation can enhance mass transfer and activate reacting species, often resulting in higher yields and shorter reaction times under milder conditions. As with microwave-assisted methods, specific sonochemical protocols for 4-cycloheptylphenol are not widely documented, but the technique's proven success in other alkylation systems suggests its potential applicability. researchgate.netnih.gov

Biocatalytic Pathways for Cycloheptyl Phenol Formation

Biocatalysis offers an attractive, environmentally friendly alternative for chemical synthesis, utilizing enzymes to perform reactions with high selectivity under mild conditions. nih.gov While a direct enzymatic alkylation of phenol with a cycloheptyl group has not been established, plausible biocatalytic routes can be proposed based on known enzyme functionalities.

One potential pathway involves the regioselective hydroxylation of a pre-formed cycloheptylbenzene molecule. Oxygenating biocatalysts, particularly cytochrome P450 monooxygenases (P450s), are renowned for their ability to catalyze the challenging C-H bond activation and hydroxylation of a wide range of substrates, including alkanes and aromatic compounds. nih.govnih.gov A suitably engineered P450 enzyme could potentially hydroxylate cycloheptylbenzene at the para-position of the benzene (B151609) ring to yield Phenol, 4-cycloheptyl-. This approach circumvents the ortho/para selectivity issues often encountered in chemical Friedel-Crafts reactions. The direct hydroxylation of benzene to phenol is considered a significant challenge in catalysis, and biocatalytic systems are a promising area of research to achieve this transformation under mild conditions. magtech.com.cnnih.gov

Convergent and Divergent Synthesis Strategies

Beyond the direct alkylation of phenol, the synthesis of Phenol, 4-cycloheptyl- can be approached through strategies that either assemble the final molecule from pre-functionalized fragments (convergent) or build one part of the molecule onto a pre-existing other half (divergent).

A convergent approach involves reacting a functionalized cycloheptane (B1346806) derivative with a phenol or a phenol precursor. A documented example of this strategy is the acid-catalyzed condensation of cycloheptanone (B156872) with an excess of phenol. This reaction, analogous to the synthesis of Bisphenol A, yields 4,4'-cycloheptylidenediphenol. prepchem.com In this reaction, cycloheptanone acts as the pre-functionalized cycloheptane derivative, and two phenol molecules are coupled to it. While this produces a different final molecule, the underlying strategy of using a cycloheptyl ketone as a building block is a key convergent concept. To obtain the target mono-substituted Phenol, 4-cycloheptyl-, a different reaction, such as a reductive alkylation or coupling reaction involving a functionalized cycloheptane and a protected phenol, would be required.

A divergent strategy would involve constructing the phenol ring onto a molecule that already contains the cycloheptyl moiety. For example, one could envision a synthesis starting from cycloheptylbenzene. The selective oxidation of cyclohexylbenzene (B7769038) to produce both phenol and cyclohexanone (B45756) is a known industrial process. researchgate.net A similar pathway could theoretically be applied, starting with cycloheptylbenzene, to generate the desired phenol alongside cycloheptanone. Another theoretical approach could involve the aromatization of a cycloheptyl-substituted cyclohexenone or cyclohexanedione derivative, which would form the phenolic ring in a late-stage step of the synthesis.

Recent Advances in Synthetic Protocols for Phenol, 4-cycloheptyl-

Recent research in the field of phenol alkylation continues to focus on the development of more efficient, selective, and sustainable catalysts. Advances in materials science have led to novel solid acid catalysts with improved performance.

One area of progress is the refinement of zeolite catalysts. For instance, creating bifunctional catalysts, such as cobalt phosphide (B1233454) supported on zeolites (Co2P/zeolite), allows for one-pot hydroalkylation processes with enhanced activity and selectivity. researchgate.netcsic.es For the analogous synthesis of cyclohexylphenol, a Co2P/Beta catalyst demonstrated high yield and selectivity, attributed to its three-dimensional microporosity and highly dispersed catalyst nanoparticles. csic.es

The development of new solid acid catalysts, such as silica (B1680970) gel-supported aluminum phenolates, offers alternatives with high ortho- or para-selectivity depending on reaction conditions. whiterose.ac.uk Furthermore, the alkylation of phenols is being explored as a crucial upgrading step for bio-oils derived from lignocellulosic biomass. repec.org This research aims to convert the phenolic and oxygenate constituents of bio-oil into more valuable, stable fuel components and chemicals through C-C coupling reactions, driving the development of robust and selective catalysts. repec.org These advanced catalytic systems represent the forefront of research applicable to the efficient and green synthesis of Phenol, 4-cycloheptyl- and other valuable alkylphenols.

Ipso-Hydroxylation Routes to Phenols from Arylboronic Acids

A direct and increasingly popular method for the synthesis of phenols is the ipso-hydroxylation of the corresponding arylboronic acids. This transformation leverages the C–B bond as a handle for direct conversion to a C–O bond. rsc.org The precursor, 4-cycloheptylphenylboronic acid, is readily accessible and serves as a stable starting material for this route. rsc.org

The reaction is typically achieved using an oxidant, with common choices including hydrogen peroxide (H₂O₂), sodium perborate (B1237305) (NaBO₃·4H₂O, or SPB), and N-oxides. rsc.orgresearchgate.net A significant advantage of this methodology is its often mild and environmentally benign reaction conditions. For instance, studies have demonstrated that the hydroxylation can proceed efficiently in water or even under solvent-free conditions, frequently without the need for a metal catalyst. rsc.orgrsc.org

Research has shown that arylboronic acids bearing both electron-donating and electron-withdrawing substituents undergo this transformation in high yields. rsc.org The reaction of an arylboronic acid with sodium perborate in water is often complete within minutes at room temperature. rsc.orgscispace.com The mechanism is understood to involve a nucleophilic attack, and the process is both thermodynamically and kinetically favorable. rsc.orgnih.gov This method's high efficiency, operational simplicity, and green credentials make it a highly attractive route for the synthesis of 4-cycloheptylphenol.

Table 1: Representative Conditions for Ipso-Hydroxylation of Arylboronic Acids

| Arylboronic Acid Substrate | Oxidant | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | NaBO₃·4H₂O | Water | Room Temp, 5 min | 92% |

| 4-Methylphenylboronic acid | NaBO₃·4H₂O | Water | Room Temp, 10 min | 89% |

| 4-Methoxyphenylboronic acid | NaBO₃·4H₂O | Water | Room Temp, 10 min | 91% |

| 4-Chlorophenylboronic acid | NaBO₃·4H₂O | Water | Room Temp, 10 min | 85% |

| Phenylboronic acid | H₂O₂ / Ti₀.₉₅Cu₀.₀₅O₁.₉₅ | Water | Room Temp | High |

(Data compiled from studies on various arylboronic acids to demonstrate the general applicability of the method. rsc.orgias.ac.in)

Palladium-Catalyzed Cross-Coupling Strategies for Phenol Derivatization

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.org The development of these reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, has revolutionized the construction of complex organic molecules. nobelprize.org This strategy can be effectively applied to the synthesis of 4-cycloheptylphenol by forming the bond between the phenol ring and the cycloheptyl group.

There are two primary approaches for this derivatization:

Coupling of an aryl halide/triflate with a cycloheptyl-organometallic reagent: In this scenario, a protected 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol) or a 4-phenolic triflate is coupled with a cycloheptyl-organometallic species. The choice of the organometallic partner defines the specific named reaction. For example, using cycloheptylboronic acid constitutes a Suzuki-Miyaura coupling, while using a cycloheptylzinc reagent would be a Negishi coupling. nobelprize.org

Coupling of a cycloheptyl halide/triflate with a phenolic organometallic reagent: Alternatively, a cycloheptyl halide can be coupled with a 4-hydroxyphenylboronic acid or a related organometallic derivative.

The general catalytic cycle for these reactions begins with the oxidative addition of the aryl or alkyl halide to a Palladium(0) complex. nobelprize.org This is followed by a transmetallation step, where the organic group from the organometallic partner is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. nobelprize.org These reactions are prized for their high functional group tolerance and generally mild conditions. nobelprize.org

Table 2: Overview of Relevant Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent (R-M) | Electrophile (R'-X) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Aryl/Vinyl Halide or Triflate | High stability of reagents, mild conditions, requires a base. nobelprize.org |

| Negishi | Organozinc | Aryl/Alkyl Halide or Triflate | High reactivity and functional group tolerance. nobelprize.org |

| Stille | Organotin | Aryl/Vinyl Halide or Triflate | Tolerant of many functional groups, but tin reagents are toxic. |

| Hiyama | Organosilane | Aryl/Vinyl Halide or Triflate | Activated by fluoride, silicon byproducts are non-toxic. |

(This table provides a general overview of established cross-coupling methodologies applicable to the synthesis.)

Cycloaddition Cascades for Phenol Ring Construction

Cycloaddition cascades offer a sophisticated and powerful strategy for the de novo synthesis of aromatic rings, allowing for the rapid construction of molecular complexity from acyclic or simple cyclic precursors. oregonstate.edu While often employed for highly substituted or complex polycyclic systems, the principles can be applied to the construction of the 4-cycloheptylphenol core.

A common approach involves a Diels-Alder [4+2] cycloaddition reaction to form a six-membered ring, which then undergoes subsequent reactions to aromatize into the phenol ring. oregonstate.edu An illustrative, though not explicitly documented for this specific molecule, pathway could involve the reaction of a substituted diene with a dienophile, followed by an elimination or retro-Diels-Alder sequence to generate the aromatic system. oregonstate.edu

For example, a suitably substituted pyrone can act as the diene component, reacting with an alkyne dienophile in a Diels-Alder/retro-Diels-Alder cascade to form a substituted benzene ring. oregonstate.edu To incorporate the cycloheptyl moiety, it could be pre-installed on either the diene or the dienophile. The hydroxyl group could be introduced directly if present on a starting material or revealed during the aromatization cascade. Such methods provide excellent control over the regiochemistry of the final substituted phenol. oregonstate.edu Other strategies, such as formal [2+2+1+1] cycloadditions of alkynes and carbon monoxide, have also been developed for the regioselective de novo synthesis of densely functionalized phenols. nih.gov While more complex than the previous methods, cycloaddition strategies offer unique advantages in building the aromatic core from the ground up.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Techniques for Connectivity

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each proton and carbon atom within the "Phenol, 4-cycloheptyl-" molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of "Phenol, 4-cycloheptyl-", distinct signals corresponding to the aromatic protons and the cycloheptyl protons are observed. The protons on the benzene (B151609) ring, being in an electron-rich environment, typically appear in the downfield region of the spectrum. Specifically, the aromatic protons are expected to show signals between δ 6.7 and 7.2 ppm vulcanchem.com. The protons of the large cycloheptyl ring will appear in the more shielded, upfield region, with characteristic methylene (B1212753) resonances observed between δ 1.2 and 2.1 ppm vulcanchem.com. The single proton of the hydroxyl (-OH) group would present a signal whose chemical shift can vary depending on factors like solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For "Phenol, 4-cycloheptyl-", one would expect to see distinct signals for the carbons in the aromatic ring and the cycloheptyl group. The aromatic carbons resonate in the downfield region (typically 110-160 ppm), with the carbon atom bonded to the hydroxyl group being the most deshielded (around 150-155 ppm) due to the oxygen's electronegativity libretexts.org. The carbon atom of the benzene ring attached to the cycloheptyl group would also be in this region. The carbons of the cycloheptyl ring will appear in the upfield aliphatic region of the spectrum .

Below is an interactive data table summarizing the expected chemical shifts for "Phenol, 4-cycloheptyl-".

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) Range |

| ¹H | Aromatic (ortho to -OH) | 6.7 - 6.9 |

| ¹H | Aromatic (meta to -OH) | 7.0 - 7.2 |

| ¹H | Hydroxyl (-OH) | Variable |

| ¹H | Cycloheptyl (CH) | ~2.5 |

| ¹H | Cycloheptyl (CH₂) | 1.2 - 2.1 vulcanchem.com |

| ¹³C | C-OH (aromatic) | 150 - 155 |

| ¹³C | C-cycloheptyl (aromatic) | 140 - 145 |

| ¹³C | CH (aromatic) | 125 - 130 |

| ¹³C | CH (aromatic) | 115 - 120 |

| ¹³C | CH (cycloheptyl) | 40 - 50 |

| ¹³C | CH₂ (cycloheptyl) | 25 - 40 |

| Note: Specific chemical shifts can vary based on the solvent and the specific NMR instrument used. |

2D NMR Experiments (COSY, HSQC, HMBC) for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In "Phenol, 4-cycloheptyl-", COSY would show correlations between adjacent protons on the aromatic ring and within the cycloheptyl ring, helping to trace the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning each carbon signal to its attached proton(s), for instance, linking the aliphatic proton signals to their corresponding cycloheptyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). sdsu.educolumbia.edu For "Phenol, 4-cycloheptyl-", HMBC is invaluable for establishing the connectivity between the cycloheptyl group and the phenol (B47542) ring. It would show a correlation between the protons on the carbon of the cycloheptyl ring attached to the phenol ring and the aromatic carbons two and three bonds away.

Solid-State NMR Applications

While less common for routine characterization of small molecules, solid-state NMR (ssNMR) is a powerful tool for studying materials in the solid phase. For derivatives of "Phenol, 4-cycloheptyl-", such as its inclusion in polymers or resins, solid-state ¹³C NMR can provide information about the structure, conformation, and dynamics of the molecule within the solid matrix. dtic.mil Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to enhance the signal of the low-abundant ¹³C nuclei and to average out anisotropic interactions that broaden signals in the solid state. dtic.mil This can be used, for example, to study the curing process of phenolic resins or the degradation of polymers containing this moiety. dtic.mil

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For "Phenol, 4-cycloheptyl-" (C₁₃H₁₈O), the expected exact mass would be calculated and compared to the experimentally determined value. This precise mass measurement is critical for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of "Phenol, 4-cycloheptyl-" are characterized by distinct absorption bands and scattering peaks that correspond to specific vibrational modes within the molecule. The analysis of these spectra allows for the unambiguous identification of its key functional groups: the hydroxyl (-OH) group, the aromatic phenol ring, and the aliphatic cycloheptyl ring.

The most prominent feature in the IR spectrum is a strong, broad absorption band typically observed in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this band is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the phenol group gives rise to a strong band in the IR spectrum, generally appearing in the 1140-1230 cm⁻¹ range.

The aromatic ring contributes several characteristic bands. C-H stretching vibrations on the benzene ring are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations produce a series of sharp peaks in the 1440-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the ring.

The cycloheptyl group is identified by its aliphatic C-H stretching vibrations, which appear as strong bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). CH₂ bending (scissoring) vibrations are found around 1465 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations unique to the molecule, allowing for its definitive identification when compared against a reference spectrum.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations are typically strong and sharp, offering clear markers for the phenyl group. The symmetric "ring breathing" mode of the para-substituted benzene ring is a particularly strong and characteristic Raman peak. Aliphatic C-H stretching and bending modes of the cycloheptyl group are also readily observed.

Table 1: Characteristic Vibrational Frequencies for Phenol, 4-cycloheptyl-

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3600 - 3200 (Broad) | Weak | Strong (IR) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Strong | Medium |

| Cycloheptyl Group | C-H Stretch | 2950 - 2850 | Strong | Strong |

| Aromatic Ring | C=C Stretch | 1600, 1500 | Strong | Strong |

| Cycloheptyl Group | CH₂ Bend | ~1465 | Medium | Medium |

| Phenolic C-O | C-O Stretch | 1230 - 1140 | Weak | Strong (IR) |

In situ vibrational spectroscopy is a valuable technique for monitoring the synthesis of "Phenol, 4-cycloheptyl-" in real-time. For instance, in a Friedel-Crafts alkylation reaction between phenol and cycloheptene (B1346976) to produce the target compound, an IR or Raman probe can be inserted directly into the reaction vessel. pnnl.govnih.gov This allows for the continuous collection of spectra as the reaction progresses.

By tracking the characteristic vibrational bands of the reactants and products, researchers can monitor the reaction kinetics and mechanism. For example, the disappearance of the C=C stretching band of cycloheptene and the appearance of the characteristic aromatic substitution pattern and cycloheptyl C-H bands of "Phenol, 4-cycloheptyl-" can be quantitatively followed over time. This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize byproduct formation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For "Phenol, 4-cycloheptyl-", this technique provides information about the chromophores present, primarily the phenolic ring.

The UV-Vis spectrum of "Phenol, 4-cycloheptyl-" is dominated by the electronic transitions of the benzene ring chromophore. Phenols in a neutral solvent typically exhibit two primary absorption bands originating from π → π* transitions. iitm.ac.in The first, more intense band (the E-band) usually appears at shorter wavelengths (around 220 nm), while a second, less intense band with more defined vibrational fine structure (the B-band) is observed at longer wavelengths (around 270-280 nm). msu.edu

The presence of the hydroxyl and cycloheptyl substituents on the benzene ring can cause slight shifts in the position (λmax) and intensity (molar absorptivity, ε) of these bands compared to unsubstituted benzene. The hydroxyl group, acting as an auxochrome, typically induces a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to the interaction of its non-bonding electrons with the aromatic π-system. The cycloheptyl group, being an alkyl substituent, has a smaller electronic effect but can contribute to a minor bathochromic shift.

Table 2: Expected UV-Vis Absorption Maxima for Phenol, 4-cycloheptyl- in a Non-polar Solvent

| Transition Type | Associated Band | Expected λmax (nm) | Description |

| π → π | E-band | ~220 nm | High-intensity transition of the aromatic ring. |

| π → π | B-band | ~275 nm | Lower-intensity transition, often showing fine structure. |

Modern computational chemistry provides powerful tools to predict and interpret the electronic spectra of molecules like "Phenol, 4-cycloheptyl-". Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the energies of electronic transitions and their corresponding oscillator strengths. researchgate.net

By first optimizing the ground-state geometry of the molecule in silico, researchers can then compute the vertical excitation energies, which correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum. These calculations help assign the observed absorption bands to specific molecular orbital transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). Comparing the computationally generated spectrum with the experimentally measured one allows for a deeper understanding of the electronic structure and can help validate both the experimental results and the theoretical model. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. It would also elucidate the packing arrangement of the molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. It is expected that the phenolic hydroxyl groups would form hydrogen-bond networks, linking adjacent molecules into chains or other motifs. The cycloheptyl and phenyl groups would then pack in a way that maximizes van der Waals forces. The data obtained would include the crystal system, space group, and unit cell dimensions, providing a complete and unambiguous structural description of the compound in its crystalline form.

Table 3: Illustrative Crystal Data for an Analogous Compound (4-(4-Pentylcyclohexyl)phenol)

| Parameter | Value |

| Chemical Formula | C₁₇H₂₆O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 21.002 |

| b (Å) | 5.3281 |

| c (Å) | 13.389 |

| β (°) | 105.87 |

| Volume (ų) | 1441.2 |

Note: This data is for a structurally similar compound and is presented for illustrative purposes to indicate the type of information obtained from X-ray crystallography.

Other Advanced Spectroscopic and Microscopic Techniques

Beyond X-ray diffraction, a host of other advanced techniques can provide deeper insights into the properties and behavior of chemical compounds at the molecular level.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to visualize and measure forces at the nanoscale. In the context of "Phenol, 4-cycloheptyl-", AFM could be employed to study its interactions with surfaces. For example, a thin film or self-assembled monolayer of the compound could be deposited on a substrate, and AFM could be used to characterize its surface morphology and measure adhesive or repulsive forces between the surface and the AFM tip. This information is valuable for understanding how the molecule interacts with other materials, which can be important in applications such as coatings, sensors, or biological interfaces. While no specific AFM studies on "Phenol, 4-cycloheptyl-" have been reported, the technique is widely used to probe the surface properties of various organic molecules.

Laser flash photolysis is a powerful technique used to study the kinetics and spectra of short-lived transient species such as excited states, radicals, and ions. In this method, a sample is excited with a short pulse of laser light, and the subsequent changes in its absorption or emission are monitored over time, typically on the nanosecond to millisecond timescale.

For "Phenol, 4-cycloheptyl-", laser flash photolysis could be used to investigate its photochemical properties. For instance, irradiation of the phenol moiety could lead to the formation of a phenoxyl radical. Laser flash photolysis would allow for the direct detection of this transient radical and the measurement of its reaction rates with other molecules, such as antioxidants or oxygen. This would provide valuable information about its potential role as a photostabilizer or its degradation pathways under UV light. While studies on other phenolic compounds have utilized this technique to characterize their transient species, specific data for "Phenol, 4-cycloheptyl-" is not currently available.

Advanced Materials Science and Supramolecular Applications of Phenol, 4 Cycloheptyl Derivatives

Role as Monomers in Polymer Science Research

The incorporation of a cycloheptyl moiety into a phenol (B47542) monomer introduces a combination of flexibility and bulkiness that can be leveraged to tailor the properties of resulting polymers. This substituent can disrupt polymer chain packing, enhance solubility in organic solvents, and modify the thermal and mechanical characteristics of the final material.

Precursors for Phenolic Resins and Polycarbonates

Phenolic resins and polycarbonates are two major classes of polymers that can be synthesized using phenolic monomers. wikipedia.orgnih.gov Phenol, 4-cycloheptyl- can be utilized as a comonomer in these reactions to create materials with specialized properties.

Phenolic Resins: These are synthetic polymers created through the reaction of a phenol or a substituted phenol with an aldehyde, most commonly formaldehyde. wikipedia.org There are two main types: resoles, formed under basic conditions with excess formaldehyde, and novolacs, formed under acidic conditions with excess phenol. rsc.org When Phenol, 4-cycloheptyl- is used, its bulky cycloheptyl group can influence the cross-linking density of the cured resin. This can lead to increased flexibility and impact strength, although potentially at the cost of ultimate thermal resistance compared to resins made from unsubstituted phenol. The cycloaliphatic group also enhances the resin's hydrophobic character and solubility in nonpolar solvents.

Polycarbonates: Polycarbonates are a group of thermoplastic polymers that contain carbonate groups in their chemical structures. nih.gov The most common method for their synthesis involves the reaction of a bisphenol with phosgene (B1210022) or the transesterification with a carbonate source like diphenyl carbonate. researchgate.netnih.gov While bisphenol A (BPA) is the most prevalent monomer, the use of other substituted phenols, including derivatives of 4-cycloheptylphenol, allows for the creation of specialty polycarbonates. The incorporation of the 4-cycloheptyl- moiety would be expected to produce polycarbonates with a higher glass transition temperature (Tg), improved toughness, and altered optical properties compared to standard BPA-based polycarbonates. frontiersin.org

| Glass Transition Temp. (Tg) | High Tg. | Higher Tg in polycarbonates. | The bulky, rigid cycloaliphatic ring restricts segmental motion of the polymer backbone, requiring more energy for the transition from a glassy to a rubbery state. |

Applications in Specialty Polymer Synthesis

Beyond conventional resins, the unique structure of Phenol, 4-cycloheptyl- makes it a candidate for the synthesis of various specialty polymers where precise control over properties is required. These applications often capitalize on the combination of the reactive phenol group and the property-modifying cycloheptyl substituent.

Examples of specialty applications include:

High-Refractive-Index Polymers: The incorporation of bulky, non-aromatic rings can increase the refractive index of polymers, making them suitable for optical applications like lenses and coatings.

Gas Separation Membranes: Polymers with bulky side groups can exhibit increased free volume, which is a critical parameter for designing membranes used in gas separation. The cycloheptyl group can create channels within the polymer matrix that allow for the selective permeation of certain gases.

Supramolecular Chemistry and Host-Guest Interactions

In supramolecular chemistry, molecules are designed to interact and organize into larger, functional assemblies through non-covalent bonds. The distinct shape and functionality of Phenol, 4-cycloheptyl- make it an excellent building block for creating host molecules capable of recognizing and binding other molecules or ions.

Building Blocks for Calixarenes and Related Macrocycles

Calixarenes are macrocyclic compounds formed by the condensation of a para-substituted phenol with an aldehyde, typically formaldehyde. wikipedia.org They are named for their vase-like or "calix" shape and are considered a cornerstone of host-guest chemistry. researchgate.netresearchgate.net

Phenol, 4-cycloheptyl- is an ideal phenolic precursor for calixarene (B151959) synthesis. The reaction yields a p-cycloheptylcalix[n]arene, where 'n' represents the number of phenol units in the ring (commonly 4, 6, or 8). In this structure:

The cycloheptyl groups form the "upper rim" of the calixarene, creating a defined, hydrophobic portal.

The hydroxyl groups form the "lower rim," which can be either free or chemically modified to tune the molecule's solubility and binding properties.

The aromatic rings constitute the walls of the molecular cavity.

Design of Molecular Recognition Systems

Calixarenes synthesized from 4-cycloheptylphenol are powerful tools for molecular recognition, acting as hosts that can selectively bind to specific guest molecules. rsc.orgresearchgate.net The binding process is driven by a combination of non-covalent interactions within the calixarene's cavity.

The key features of a p-cycloheptylcalixarene as a molecular receptor include:

A Hydrophobic Cavity: The interior of the calixarene, lined with aromatic rings and the cycloheptyl groups, provides a nonpolar environment suitable for binding neutral organic molecules.

Size and Shape Selectivity: The dimensions of the cavity, dictated by the number of phenolic units (n), allow the calixarene to selectively bind guests that are a complementary size and shape.

Tunable Interactions: The lower rim hydroxyl groups can be functionalized to introduce specific binding sites, such as those for recognizing ions or charged organic species through electrostatic or hydrogen bonding interactions. mdpi.com

These systems can be designed to recognize a wide range of guests, from small organic solvents to larger biomolecules, making them valuable in sensing, separation science, and catalysis. researchgate.net

Table 2: Principles of Molecular Recognition with p-Cycloheptylcalix[n]arenes

| Host Component | Role in Recognition | Potential Guest Molecules | Primary Interaction Forces |

|---|---|---|---|

| Cycloheptyl Upper Rim | Defines the entrance to the cavity; provides steric bulk and hydrophobic character. | Neutral aliphatic or aromatic compounds (e.g., toluene, chloroform). | Van der Waals forces, Hydrophobic effect. |

| Aromatic Cavity | Forms the walls of the binding pocket; acts as a π-electron-rich surface. | Aromatic molecules, fullerenes, cations. | CH-π and π-π stacking interactions, Cation-π interactions. doi.org |

| Hydroxyl Lower Rim | Provides a polar region; can be modified to introduce specific binding sites. | Metal ions (e.g., Na+, K+), ammonium (B1175870) ions, polar molecules. | Ion-dipole interactions, Hydrogen bonding. mdpi.com |

Formation of Molecular Capsules and Higher-Order Assemblies

Individual calixarene molecules can serve as monomers for the construction of even larger and more complex supramolecular structures. rsc.org By modifying the upper or lower rims of p-cycloheptylcalixarenes to be amphiphilic (having both hydrophobic and hydrophilic parts), they can be induced to self-assemble in solution. nih.gov

This self-assembly can lead to the formation of:

Molecular Capsules: Two calixarene molecules can dimerize in a head-to-head or head-to-tail fashion, creating an enclosed inner space that completely encapsulates a guest molecule. This sequestration from the bulk solvent can lead to unique reactivity or stabilization of the guest.

Micelles and Vesicles: Amphiphilic calixarenes can form micelles or bilayer vesicles, similar to lipids. These assemblies have a hydrophobic core and a hydrophilic surface and can be used as nanocontainers for applications like drug delivery. frontiersin.org

Nanotubes and Networks: Through specific interactions like hydrogen bonding between functionalized rims, calixarenes can assemble into extended one-dimensional nanotubes or two-dimensional networks in the solid state.

These higher-order assemblies represent a sophisticated level of molecular engineering, where the properties of the initial Phenol, 4-cycloheptyl- building block are translated into the function of a complex, multi-component system. researchgate.net

Development of Functional Materials

The unique combination of an aromatic phenol ring and a flexible, bulky cycloaliphatic group makes 4-cycloheptylphenol an attractive building block for a new generation of functional materials. Its derivatives are being explored for applications that require tailored optical, thermal, and mechanical properties.

Non-linear Optical (NLO) Materials Research

Organic materials with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and signal processing. nih.gov The performance of these materials is rooted in their molecular structure, typically requiring a combination of an electron donor and an electron acceptor connected by a π-conjugated system (a D-π-A architecture). nih.gov

Derivatives of Phenol, 4-cycloheptyl- can be conceptually designed to fit this molecular architecture. The 4-cycloheptylphenol moiety can serve as an effective electron-donating group. The phenolic hydroxyl group is a strong donor, and the cycloheptyl group can further enhance this property through inductive effects and by increasing the solubility and processability of the final NLO chromophore.

A common strategy to create such NLO-active molecules is the synthesis of azo dyes. researchgate.net By coupling diazotized nitroaniline (an electron-accepting component) with 4-cycloheptylphenol, a D-π-A azo chromophore can be synthesized. In this structure, the nitro group acts as the acceptor, the azo bridge (-N=N-) and phenyl rings form the π-conjugated system, and the 4-cycloheptylphenol unit functions as the donor. The large hyperpolarizability (β), a measure of NLO activity, arises from the intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. researchgate.net The bulky cycloheptyl group can also help prevent the aggregation of chromophores in a polymer matrix, which is often a cause of diminished NLO response. bohrium.com

Table 1: Representative Structures for Hypothetical NLO Chromophores Based on Phenol, 4-cycloheptyl-

| Component Role | Structural Moiety | Function |

| Electron Donor | 4-cycloheptylphenol | Provides electrons to the conjugated system, initiating intramolecular charge transfer. |

| π-Conjugated Bridge | Azo (-N=N-), Stilbene (-CH=CH-) | Facilitates the transfer of electron density from the donor to the acceptor. |

| Electron Acceptor | Nitro (-NO₂), Cyano (-CN), Tricyanovinyl | Creates the charge asymmetry required for a high second-order NLO response. |

Precursors for Advanced Coating Systems

Phenolic compounds are fundamental precursors for high-performance polymers like epoxy resins and polycarbonates, which are widely used in advanced coating systems. bakelite.com Derivatives of Phenol, 4-cycloheptyl- are promising candidates for creating polymers with enhanced durability and specific functionalities.

Epoxy Resins: Cycloaliphatic epoxy resins, which contain saturated rings in their backbone, are known for their excellent UV resistance and non-yellowing characteristics, making them superior to conventional bisphenol A (BPA) based epoxies for outdoor applications and protective coatings. westlakeepoxy.comtetrawill.com Phenol, 4-cycloheptyl- can be converted into its diglycidyl ether through a reaction with epichlorohydrin. This monomer can then be cured (polymerized) to form a cross-linked epoxy network. The presence of the cycloheptyl ring in place of the aromatic bisphenol A structure is expected to yield coatings with:

Superior Weatherability: The absence of easily oxidizable aromatic groups (like in BPA) enhances resistance to UV degradation. tetrawill.com

Improved Hydrophobicity: The large aliphatic cycloheptyl group can increase the water-repellency of the coating surface.

Enhanced Dielectric Properties: The low polarity of the cycloaliphatic structure results in better insulating properties. tetrawill.com

Polycarbonates: Similarly, 4-cycloheptylphenol can be used as a monomer in the synthesis of specialized polycarbonates. Reacting it with phosgene or a phosgene substitute like diphenyl carbonate would produce a polymer with the cycloheptyl group as a pendant moiety. These modifications can disrupt chain packing, potentially leading to materials with a higher glass transition temperature (Tg) and improved toughness compared to standard polycarbonates. google.com

Table 2: Comparison of Properties for Standard vs. Hypothetical Cycloaliphatic Epoxy Coatings

| Property | Standard BPA-Epoxy | Hypothetical 4-cycloheptylphenol-Epoxy |

| UV Resistance | Fair (Prone to yellowing) | Excellent |

| Chemical Structure | Contains aromatic rings | Contains cycloaliphatic rings |

| Flexibility | Generally rigid | Potentially higher due to flexible ring |

| Hydrophobicity | Moderate | High |

| Primary Application | Indoor flooring, industrial primers | Outdoor protective coatings, electronic encapsulation |

Components in Thermoplastic Elastomers and Specialized Rubbers

The rubber industry utilizes phenolic resins as tackifiers, reinforcing agents, and cross-linking agents in various formulations. researchgate.net Thermoplastic elastomers (TPEs) are a class of polymers that combine the processing ease of thermoplastics with the flexibility of elastomers. researchgate.net

Phenol, 4-cycloheptyl- can be used to synthesize specialized phenolic resins (novolacs or resols) through condensation with formaldehyde. The incorporation of the bulky cycloheptyl group into the resin structure is anticipated to offer several advantages in rubber compounding:

Improved Compatibility: The aliphatic nature of the cycloheptyl group can enhance the resin's miscibility with non-polar rubber matrices like natural rubber (polyisoprene), SBR, and EPDM.

Enhanced Tack: As a tackifying resin, it can improve the adhesion between uncured rubber layers during the manufacturing of multi-component items like tires.

Reinforcement and Curing: In sulfur vulcanization, phenolic resins can participate in the cross-linking process, creating a more robust and heat-stable network. wikipedia.org The cycloheptyl group may add to the steric hindrance around the cross-links, potentially improving the dynamic mechanical properties and fatigue resistance of the vulcanized rubber. nih.gov

Table 3: Example of a Rubber Formulation Incorporating a Specialized Phenolic Resin

| Component | Parts per Hundred Rubber (phr) | Function |

| Natural Rubber (SMR 20) | 100 | Elastomer Base |

| Zinc Oxide | 5 | Activator |

| Stearic Acid | 2 | Activator |

| 4-cycloheptylphenol-formaldehyde Resin | 5-10 | Tackifier / Reinforcing Agent |

| N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) | 1.5 | Accelerator |

| Sulfur | 2.5 | Curing Agent |

Catalytic Applications as Ligands or Organocatalysts

The structural features of 4-cycloheptylphenol also make it a valuable platform for the design of sophisticated ligands for metal-mediated catalysis and for the development of novel organocatalysts.

Design of Metal-Ligand Complexes for Catalysis

The phenolic hydroxyl group is a convenient anchor for constructing more complex ligand architectures. Two prominent examples where 4-cycloheptylphenol could serve as a key building block are Schiff base ligands and calixarenes.

Schiff Base Ligands: Condensation of an amino-functionalized derivative of 4-cycloheptylphenol with a salicylaldehyde (B1680747) derivative would yield a multidentate Schiff base ligand. Such ligands are known to form stable complexes with a wide range of transition metals (e.g., Cu, Ni, Zn), which are active catalysts for reactions like oxidation, reduction, and polymerization. mdpi.com

Calixarenes: Calixarenes are macrocyclic compounds formed by the acid- or base-catalyzed condensation of a phenol with formaldehyde. nih.gov Using 4-cycloheptylphenol in this reaction would produce a p-cycloheptylcalix[n]arene, where 'n' is the number of repeating units (typically 4, 6, or 8). These bowl-shaped molecules can act as powerful ligands for metal ions. The key features of such a ligand would be:

A hydrophobic cavity defined by the cycloheptyl groups on the "upper rim."

A coordination site for a metal ion involving the phenolic oxygen atoms on the "lower rim."

The bulky cycloheptyl groups would create a sterically hindered environment around the coordinated metal center. This steric shielding can influence the selectivity of catalytic reactions, for example, by favoring the approach of smaller substrates or by inducing asymmetry in reactions like hydrogenation or cross-coupling. nanobioletters.comresearchgate.net

Table 4: Potential Catalytic Applications of Metal-Calixarene Complexes

| Metal Center | Calixarene Ligand | Potential Catalytic Reaction |

| Titanium (Ti) | p-cycloheptylcalix bakelite.comarene | Ring-opening polymerization of lactide |

| Palladium (Pd) | p-cycloheptylcalix bakelite.comarene | Suzuki and Heck cross-coupling reactions |

| Rhodium (Rh) | p-cycloheptylcalix bakelite.comarene | Hydroformylation of alkenes |

| Zinc (Zn) | p-cycloheptylcalix bakelite.comarene | Epoxide/CO₂ copolymerization |

Role in Organocatalytic Transformations

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a major field in synthetic chemistry. mdpi.com While simple phenols are not typically used as primary organocatalysts, they can play a crucial role as hydrogen-bond donors in bifunctional catalysts.

A chiral derivative of Phenol, 4-cycloheptyl- could be designed to function as a Brønsted acid or a hydrogen-bonding catalyst. For instance, incorporating a chiral amine or phosphine (B1218219) group elsewhere on the molecule could lead to a bifunctional catalyst. In such a system, the phenolic -OH group would act as a hydrogen-bond donor, activating an electrophilic substrate (e.g., an enone in a Michael addition) and holding it in a specific orientation. mdpi.com The adjacent chiral basic site would simultaneously activate the nucleophile. The bulky cycloheptyl group could play a role in creating a defined chiral pocket, thereby influencing the stereochemical outcome of the reaction. This approach represents a promising, albeit underexplored, avenue for the application of 4-cycloheptylphenol derivatives in asymmetric synthesis.

Analytical Method Development

The accurate and reliable quantification of Phenol, 4-cycloheptyl- and its derivatives is crucial for various applications, ranging from quality control in industrial synthesis to monitoring their presence in environmental or biological matrices. The development of robust analytical methods is, therefore, a significant area of research. This section explores the role of Phenol, 4-cycloheptyl- as a chemical standard in method validation and the development of novel electrochemical sensors for its detection.

Use as a Chemical Standard in Method Validation

In analytical chemistry, a chemical standard is a highly purified compound used as a reference in the qualitative and quantitative analysis of a substance. While specific certified reference materials for Phenol, 4-cycloheptyl- are not widely documented, its potential use as a chemical standard is integral to the validation of newly developed analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.comglobalresearchonline.netresearchgate.net The validation of an analytical method ensures the reliability, reproducibility, and accuracy of the results. wjarr.comglobalresearchonline.net

The use of a well-characterized standard of Phenol, 4-cycloheptyl- would be essential for validating chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For instance, in the development of an HPLC method for quantifying Phenol, 4-cycloheptyl- in a complex mixture, a pure standard would be used to determine key validation parameters. wjarr.comglobalresearchonline.netelementlabsolutions.com

Key Validation Parameters Include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. globalresearchonline.netelementlabsolutions.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wjarr.comglobalresearchonline.netelementlabsolutions.com

Accuracy: The closeness of the test results obtained by the method to the true value. wjarr.comglobalresearchonline.netelementlabsolutions.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.comglobalresearchonline.netelementlabsolutions.com This includes repeatability (precision over a short interval of time with the same analyst and equipment) and intermediate precision (within-laboratory variations on different days, with different analysts, or different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.comglobalresearchonline.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wjarr.comglobalresearchonline.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjarr.comglobalresearchonline.net

The following is a hypothetical data table illustrating the validation parameters for a newly developed HPLC method for the quantification of Phenol, 4-cycloheptyl-, using a prepared standard of the compound.

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

| Specificity | No interference at the retention time of the analyte | Pass |

| Robustness | RSD% ≤ 2.0% for minor changes in method parameters | Pass |

Development of Electrochemical Sensors for Chemical Species

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the detection of phenolic compounds, providing advantages such as rapid analysis, high sensitivity, good portability, and low cost. The development of electrochemical sensors for Phenol, 4-cycloheptyl- would be based on its electrochemical oxidation at the surface of a modified electrode.

The general principle involves the application of a potential to an electrode immersed in a solution containing the analyte. The resulting current, which is proportional to the concentration of the analyte, is then measured. The sensitivity and selectivity of these sensors can be significantly enhanced by modifying the electrode surface with various nanomaterials and polymers.

While specific research on electrochemical sensors for Phenol, 4-cycloheptyl- is not extensively reported, the development of such sensors can be extrapolated from studies on other alkylphenols like 4-nonylphenol (B119669) and 4-octylphenol. nih.govrsc.org These studies often employ electrodes modified with materials such as carbon nanotubes, graphene, gold nanoparticles, or molecularly imprinted polymers to improve the sensor's performance. rsc.org

For instance, a hypothetical electrochemical sensor for Phenol, 4-cycloheptyl- could be fabricated using a glassy carbon electrode modified with a composite of multi-walled carbon nanotubes (MWCNTs) and a conductive polymer. The MWCNTs would provide a large surface area and enhance the electron transfer kinetics, while the polymer could offer selectivity towards the analyte. The detection would likely be carried out using a sensitive voltammetric technique, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

The performance of such a sensor would be characterized by several key parameters, as outlined in the hypothetical data table below.

| Parameter | Hypothetical Value |

|---|---|

| Linear Range | 0.05 µM to 100 µM |

| Limit of Detection (LOD) | 10 nM |

| Sensitivity | 5.5 µA µM⁻¹ cm⁻² |

| Response Time | < 5 s |

| Repeatability (RSD%) | 2.5% |

| Reproducibility (RSD%) | 3.8% |

The development of such sensors would provide a valuable tool for the rapid and on-site monitoring of Phenol, 4-cycloheptyl- in various samples.

Future Research Directions and Emerging Paradigms in Phenol, 4 Cycloheptyl Chemistry

Innovations in Sustainable Synthesis

The chemical industry's shift towards green chemistry necessitates the development of environmentally benign and efficient methods for producing valuable compounds like 4-cycloheptylphenol. Future efforts will likely concentrate on utilizing renewable feedstocks and advanced catalytic systems to minimize waste and energy consumption.

The reliance on petroleum-based feedstocks for producing phenolic compounds is a significant environmental concern. Lignocellulosic biomass, a plentiful and renewable resource, presents a promising alternative as it is a major source of phenolic compounds. acs.org Processes such as pyrolysis and hydrothermal liquefaction can convert biomass into a liquid product known as bio-oil, which is rich in phenols and other aromatic compounds. mdpi.com

While the direct synthesis of 4-cycloheptylphenol from biomass has not been established, future research could explore two primary pathways:

Functionalization of Biomass-Derived Phenol (B47542): This approach would involve extracting phenol from bio-oil and subsequently alkylating it with a cycloheptyl group derived from other renewable sources.

Conversion of Lignin-Derived Precursors: Lignin (B12514952), a key component of biomass, is composed of complex polyphenolic structures. nih.gov Research could focus on catalytic strategies to selectively cleave and modify lignin-derived molecules, such as 4-propylguaiacol, to introduce the desired cycloheptyl substituent. nih.gov

Table 1: Potential Biomass Feedstocks for Phenol Production This interactive table summarizes potential renewable sources for the phenolic core of 4-cycloheptylphenol.

| Feedstock Source | Relevant Component | Potential Conversion Process |

|---|---|---|

| Wood Waste (e.g., sawdust, chips) | Lignin, Cellulose | Fast Pyrolysis, Reductive Fractionation |

| Agricultural Residues (e.g., corn stover, wheat straw) | Lignin, Hemicellulose | Hydrothermal Liquefaction |

| Empty Palm Oil Bunches | Lignin | Pyrolysis |

The development of advanced catalysts is crucial for enabling sustainable synthetic routes. For the production of 4-cycloheptylphenol, research into novel catalytic systems could significantly improve efficiency and reduce environmental impact. Key areas of innovation include:

Solid Acid Catalysts: Replacing traditional liquid acids like H₂SO₄ or HF with solid acid catalysts, such as zeolites (e.g., HZSM-5) or functionalized resins, can simplify product separation, minimize corrosion, and allow for catalyst recycling. These could be applied to the Friedel-Crafts alkylation of phenol with a cycloheptyl precursor.

Heterogeneous Catalysts for Biomass Conversion: For transformations involving biomass-derived intermediates, multifunctional catalysts are needed. For instance, systems combining a metal catalyst (like titania-supported gold nanoparticles) for demethoxylation with a zeolite for transalkylation have shown promise in converting lignin model compounds into phenol. nih.gov Similar strategies could be adapted for the specific synthesis of alkylphenols.

Mechanocatalysis: This approach uses mechanical force to drive chemical reactions, often reducing the need for solvents and high temperatures. A mechanochemical strategy has been reported for the Ru-catalyzed deoxygenative borylation of free phenols, demonstrating a novel way to activate the phenolic C–O bond for cross-coupling reactions. mdpi.com

Table 2: Emerging Catalytic Systems for Sustainable Phenol Chemistry This interactive table outlines novel catalysts and their potential application in the synthesis of 4-cycloheptylphenol.

| Catalyst Type | Example(s) | Potential Application | Advantages |

|---|---|---|---|

| Zeolites | HZSM-5 | Friedel-Crafts Alkylation, Transalkylation | Shape selectivity, Reusability, Reduced waste |

| Supported Metal Nanoparticles | Au/TiO₂ | Demethoxylation of lignin derivatives | High activity, Mild reaction conditions |

| Dual-Function Catalysts | Mixed Au/TiO₂ and HZSM-5 | One-step conversion of biomass precursors | Process intensification, Improved yield |

Advanced Computational Design of Novel Derivatives

Computational chemistry is revolutionizing how new molecules and reactions are discovered. By simulating reactions and predicting properties, researchers can prioritize experiments, saving significant time and resources. For 4-cycloheptylphenol, computational tools can guide the design of new derivatives with tailored reactivity and functionality.

In silico screening allows for the rapid computational evaluation of numerous potential reactions before they are attempted in the laboratory. Methods like the artificial force induced reaction (AFIR) can be used to simulate the reaction of 4-cycloheptylphenol with various reagents, predicting the viability of different pathways and identifying potential side reactions. libretexts.org This strategy could be employed to discover novel C-H functionalization reactions on the cycloheptyl ring or to explore electrophilic aromatic substitutions at the ortho positions of the phenol ring, leading to new derivatives that would be difficult to predict through traditional means.

Machine learning (ML) is rapidly becoming an indispensable tool in chemical synthesis. uni-regensburg.de ML models, trained on vast datasets of known chemical reactions, can predict the outcomes of unknown reactions with increasing accuracy. acs.orgopenstax.org For 4-cycloheptylphenol, these applications include:

Yield Prediction: ML algorithms can forecast the yield of a reaction to synthesize a specific derivative, allowing chemists to select the most promising synthetic routes. researchgate.net

Retrosynthesis Planning: Computational tools can suggest novel retrosynthetic pathways for complex target molecules derived from 4-cycloheptylphenol.

Catalyst and Condition Optimization: Machine learning can identify the optimal catalyst, solvent, and temperature for a given transformation, accelerating reaction development. researchgate.net

Table 3: Computational Approaches in Derivative Design This interactive table describes computational methods and their potential impact on the chemistry of 4-cycloheptylphenol.

| Computational Method | Application | Potential Outcome for 4-Cycloheptylphenol |

|---|---|---|

| In Silico Reaction Screening (e.g., AFIR) | Virtual testing of reaction viability | Discovery of novel and selective functionalization reactions |

| Machine Learning (ML) Yield Prediction | Forecasting reaction efficiency | Prioritization of high-yielding synthetic routes to new derivatives |

| ML-Assisted Retrosynthesis | Identifying synthetic pathways | Design of efficient multi-step syntheses for complex targets |

Exploration of Unconventional Reactivity Modes

Moving beyond the classical reactivity of phenols (e.g., electrophilic substitution, Williamson ether synthesis), future research will likely probe unconventional reaction pathways to unlock new chemical space for 4-cycloheptylphenol.

One of the most promising areas is the use of photoredox catalysis . This approach uses visible light to initiate single-electron transfer (SET) processes, enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov For 4-cycloheptylphenol, photoredox catalysis could facilitate:

C-H Functionalization: Direct functionalization of the C-H bonds on the cycloheptyl ring or the aromatic nucleus, bypassing the need for pre-functionalized starting materials. acs.org Ruthenium- or iridium-based photocatalysts have been successfully used for the C-H olefination and arylation of other phenolic compounds. nih.govresearchgate.net

Deoxygenative Coupling: Phenols are often less reactive in cross-coupling reactions due to the strength of the C-O bond. libretexts.org Novel nickel- and ruthenium-catalyzed methods are emerging that can activate this bond, allowing the hydroxyl group to be replaced with other functionalities, such as boronic esters, opening up new avenues for derivatization. mdpi.comresearchgate.net

Novel Ring-Forming Reactions: By generating radical intermediates, photoredox catalysis could enable unprecedented cycloaddition or cyclization reactions involving either the aromatic ring or the cycloheptyl moiety.

Another emerging area is the study of prototropic tautomerism under strongly acidic conditions. While phenol exists almost exclusively in its enol form, protonation can lead to C-protonated isomers (keto tautomers), which exhibit different reactivity profiles. acs.org Exploring the chemistry of these transient, high-energy intermediates could lead to the discovery of entirely new transformations for 4-cycloheptylphenol.

Non-Covalent Interactions in Reaction Control